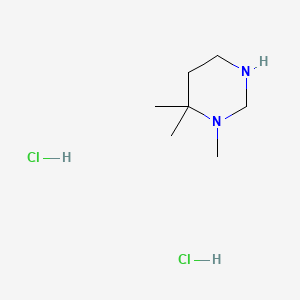
1,6,6-Trimethyl-1,3-diazinane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,6-Trimethyl-1,3-diazinane dihydrochloride is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,6-Trimethyl-1,3-diazinane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diaminopropane with acetone in the presence of hydrochloric acid. The reaction proceeds through a cyclization mechanism, forming the desired diazinane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,6,6-Trimethyl-1,3-diazinane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazinane ring to more saturated derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the diazinane ring.
Scientific Research Applications
1,6,6-Trimethyl-1,3-diazinane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,6,6-Trimethyl-1,3-diazinane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, it may act as an enzyme inhibitor, altering the metabolic pathways in cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazinane: A simpler analog with similar ring structure but without the methyl groups.
1,4-Diazinane (Piperazine): Another isomer with nitrogen atoms in different positions.
Hexahydropyrimidine: A related compound with a similar ring structure but different nitrogen positioning.
Uniqueness
1,6,6-Trimethyl-1,3-diazinane dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
1,6,6-trimethyl-1,3-diazinane;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)4-5-8-6-9(7)3;;/h8H,4-6H2,1-3H3;2*1H |
InChI Key |
QLNCWYLZUCTHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCN1C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


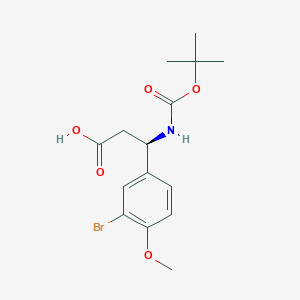
![2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine](/img/structure/B13488028.png)
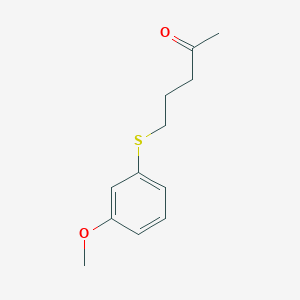
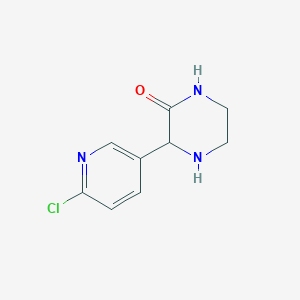
![N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine](/img/structure/B13488042.png)
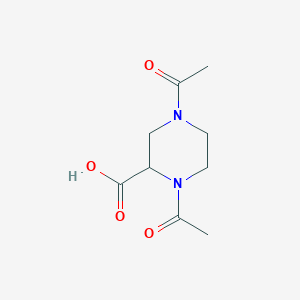
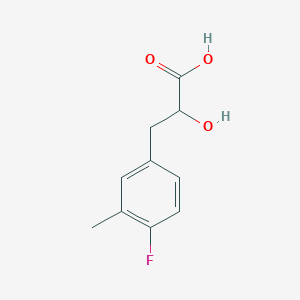
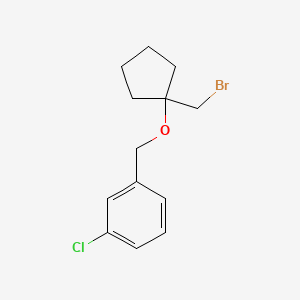
![1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B13488074.png)
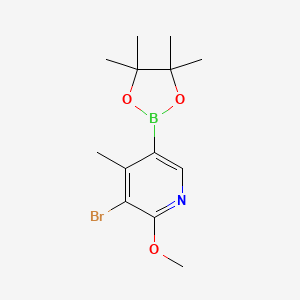
![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
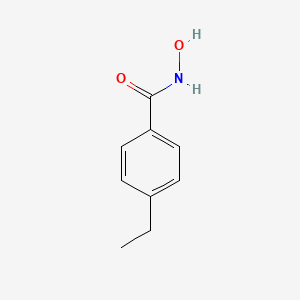
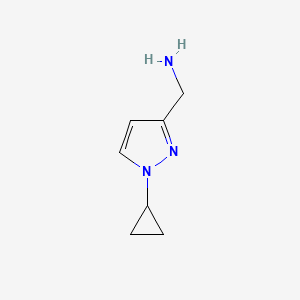
![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)
